N-(Diethylcarbamoyl)-N-methoxyformamide

Catalog No.
S795783
CAS No.
146039-03-4
M.F
C7H14N2O3
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Diethylcarbamoyl)-N-methoxyformamide

CAS Number

146039-03-4

Product Name

N-(Diethylcarbamoyl)-N-methoxyformamide

IUPAC Name

N-(diethylcarbamoyl)-N-methoxyformamide

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C7H14N2O3/c1-4-8(5-2)7(11)9(6-10)12-3/h6H,4-5H2,1-3H3

InChI Key

ABUWPGZRKFDPIX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N(C=O)OC

Canonical SMILES

CCN(CC)C(=O)N(C=O)OC

N-(Diethylcarbamoyl)-N-methoxyformamide is a formylating agent with the molecular formula C₇H₁₄N₂O₃. It features a diethylcarbamoyl group attached to a methoxyformamide moiety, making it a versatile reagent in organic chemistry. The compound is characterized by its ability to selectively introduce formyl groups into various substrates, especially primary amines.

DECMF acts as a formylating agent by transferring the formyl group to nucleophiles. The methoxy group plays a crucial role in activating the formyl group, making it more susceptible to nucleophilic attack []. The detailed mechanism involving intermediate formations during the reaction remains to be fully elucidated.

Organic Synthesis:

N-(Diethylcarbamoyl)-N-methoxyformamide (DEMF) finds application in organic synthesis as a selective formylating reagent. It can introduce a formyl group (HCO) to various organic compounds, particularly amines and phenols, under mild reaction conditions. This makes DEMF a valuable tool for researchers due to its ease of use and compatibility with diverse functional groups.

Studies have demonstrated the effectiveness of DEMF in formylating various substrates, including:

  • Primary and secondary amines: DEMF can selectively formylate primary and secondary amines to yield N-formylamines. This reaction is particularly useful for introducing a formyl group to nitrogen-containing heterocycles, which are important building blocks in drug discovery and material science [].
  • Phenols: DEMF can also formylate phenols to generate o-hydroxyaldehydes. This reaction is valuable for synthesizing various bioactive compounds and functional materials [].

Medicinal Chemistry:

DEMF is gaining interest in medicinal chemistry due to its potential applications in drug development. Studies have explored the use of DEMF for:

  • Synthesis of bioactive compounds: DEMF can be employed to introduce a formyl group to various bioactive molecules, potentially modifying their biological activity and properties [].
  • Preparation of prodrugs: DEMF can be used to synthesize prodrugs, which are inactive forms of drugs that are converted to their active form within the body. This approach can improve the delivery and targeting of drugs [].

Material Science:

DEMF has shown potential applications in material science, particularly in the synthesis of polymers. Researchers have explored its use for:

  • Functionalization of polymers: DEMF can be used to introduce formyl groups onto polymers, which can modify their physical and chemical properties. This approach can be employed to create new materials with desired functionalities [].
  • Polymer crosslinking: DEMF can potentially be used as a crosslinking agent for polymers, influencing their mechanical properties and network formation [].

The primary chemical reaction involving N-(Diethylcarbamoyl)-N-methoxyformamide is its use as a formylating agent. It reacts with primary amines to yield formamides through a chemoselective process. The reaction typically occurs under mild conditions and demonstrates high selectivity, allowing for the successful formylation of amines in the presence of alcohols or secondary amines .

Reaction Mechanism

  • Formation of the Reactive Intermediate: The compound first forms an intermediate that can undergo nucleophilic attack by the amine.
  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the methoxyformamide.
  • Deprotonation and Rearrangement: This leads to the formation of the desired formamide product.

While specific biological activities of N-(Diethylcarbamoyl)-N-methoxyformamide are not extensively documented, compounds with similar structures often exhibit interesting biological properties. Formamides are known to possess antimicrobial and anti-inflammatory activities. Further studies would be necessary to elucidate any potential pharmacological effects of this specific compound.

The synthesis of N-(Diethylcarbamoyl)-N-methoxyformamide can be achieved through several methods:

  • Direct Formylation: Utilizing diethylcarbamoyl chloride and methoxyamine under controlled conditions.
  • Reagents Combination: Combining methoxyformamide with diethylamine in the presence of activating agents to facilitate the formation of the desired product .
  • Alternative Pathways: Various synthetic routes have been explored that involve different protective groups and coupling strategies to enhance yield and selectivity.

N-(Diethylcarbamoyl)-N-methoxyformamide is primarily utilized in organic synthesis for:

  • Formylation Reactions: Serving as a selective reagent for introducing formyl groups into organic molecules.
  • Synthesis of Pharmaceuticals: Its ability to selectively modify amines makes it valuable in drug development and synthesis.
  • Chemical Research: Employed in studies exploring new synthetic methodologies and reaction mechanisms.

Interaction studies involving N-(Diethylcarbamoyl)-N-methoxyformamide focus on its reactivity with various nucleophiles, particularly amines. The selectivity of this compound allows for detailed exploration of reaction conditions that can influence product formation, such as solvent effects and temperature variations .

Several compounds exhibit similar functionalities or structural characteristics to N-(Diethylcarbamoyl)-N-methoxyformamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-formylcarbazoleContains a carbazole moietySelectively forms amides from sterically hindered amines .
N,N-DimethylformamideSimple dimethylated formamideWidely used as a solvent and reagent in organic reactions .
N,N-DiethylformamideSimilar diethyl substitutionCommonly used as a solvent; less selective than N-(Diethylcarbamoyl)-N-methoxyformamide .

Uniqueness

N-(Diethylcarbamoyl)-N-methoxyformamide stands out due to its enhanced selectivity for primary amines over secondary amines and alcohols, making it particularly useful in complex synthetic scenarios where minimizing side reactions is crucial.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(Diethylcarbamoyl)-N-methoxyformamide

Dates

Last modified: 08-15-2023

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